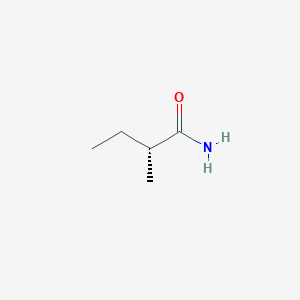
(R)-2-Methylbutanamide
Descripción general
Descripción
(R)-2-Methylbutanamide is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Matrix Metalloproteinase Inhibitor Development : Derivatives of (R)-2-Methylbutanamide, such as (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, have been identified as potent inhibitors of matrix metalloproteinases. These inhibitors have applications in the development of therapeutic agents for diseases associated with matrix metalloproteinase activity (Wagner et al., 2009).
Radiopharmaceutical Development : Research involving the synthesis and application of radio-labelled matrix metalloproteinase inhibitors, which include derivatives of this compound, suggests potential use in diagnostic imaging, particularly in positron emission tomography (PET) studies (Wagner et al., 2011).
Antifungal Activity : A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a racemic compound related to this compound, demonstrates its effectiveness as an antifungal agent. This suggests potential applications in developing antifungal therapies or agricultural fungicides (Xue Si, 2009).
Synthesis of Pharmaceutical Compounds : The compound (R)-N'-benzyl 2-amino-3-methylbutanamide and its derivatives have shown potent anticonvulsant activities, indicating their relevance in the development of new anticonvulsant drugs (King et al., 2011).
Polymer Chemistry : Research on achiral N-propargylamides, including N-propargyl-3-methylbutanamide, in polymer synthesis demonstrates the potential application in materials science, particularly in the development of polymers with specific conformational properties (Tabei et al., 2003).
Antimicrobial Activity : N-(Dibenzylcarbamothioyl)-3-methylbutanamide has been synthesized and studied for its structural properties and antimicrobial activity. This research underlines the potential use of such compounds in developing new antimicrobial agents (Gumus et al., 2017).
Asymmetric Catalysis : The compound (S)-2-methylbutanal, derived from this compound, has been used in asymmetric hydroformylation of olefins, indicating its application in stereoselective synthesis, which is important in pharmaceutical chemistry (Shibahara et al., 2003).
Propiedades
IUPAC Name |
(2R)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXJHBAJZQREDB-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


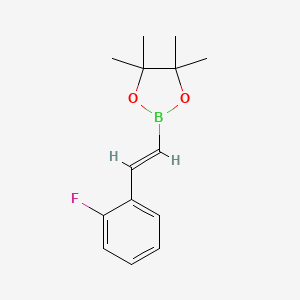
![6-hydroxy-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B7934509.png)
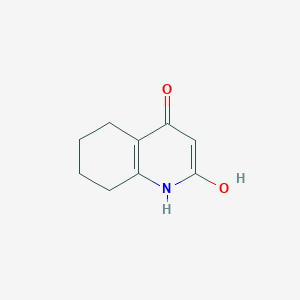
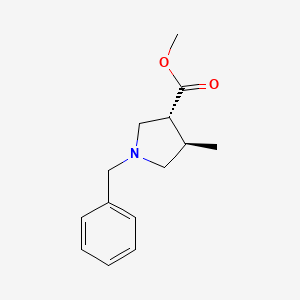


![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B7934548.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7934551.png)
![2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7934552.png)
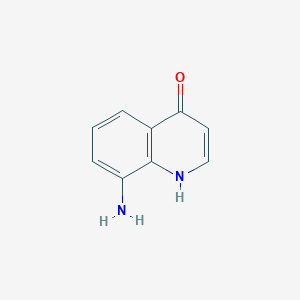
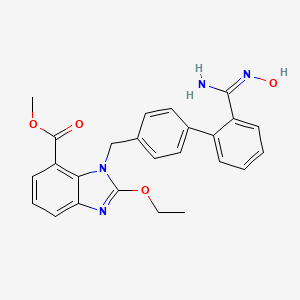
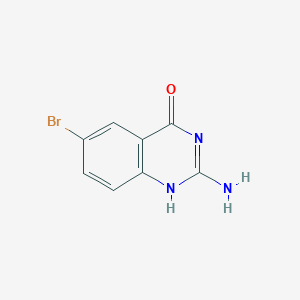
![(4-Carboxy-1-bicyclo[2.2.2]octanyl)azanium;chloride](/img/structure/B7934580.png)
![7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B7934585.png)
